Jak-IN-1

Description

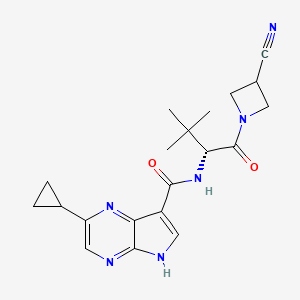

Jak-IN-1 (C${20}$H${24}$N$6$O$2$) is a potent inhibitor of JAK1, JAK2, and JAK3, with in vitro IC$_{50}$ values of 0.26 nM (JAK1), 0.8 nM (JAK2), and 3.2 nM (JAK3) . Despite its biochemical potency against JAK1/2, this compound demonstrates functional selectivity for JAK3 in vivo, as evidenced by its higher efficacy in inhibiting JAK1/JAK3-driven signaling (e.g., IL-2-induced STAT5 phosphorylation) compared to JAK2- or TYK2-dependent pathways in whole blood assays . Preclinical studies highlight its ability to suppress T-cell proliferation in a dose-dependent manner, making it a valuable tool for investigating JAK3-mediated immune responses .

Properties

Molecular Formula |

C20H24N6O2 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

N-[(2R)-1-(3-cyanoazetidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl]-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |

InChI |

InChI=1S/C20H24N6O2/c1-20(2,3)16(19(28)26-9-11(6-21)10-26)25-18(27)13-7-22-17-15(13)24-14(8-23-17)12-4-5-12/h7-8,11-12,16H,4-5,9-10H2,1-3H3,(H,22,23)(H,25,27)/t16-/m0/s1 |

InChI Key |

SIEMFXMJGAMFQR-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)N1CC(C1)C#N)NC(=O)C2=CNC3=NC=C(N=C23)C4CC4 |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC(C1)C#N)NC(=O)C2=CNC3=NC=C(N=C23)C4CC4 |

Origin of Product |

United States |

Biological Activity

Jak-IN-1 is a selective Janus kinase (JAK) inhibitor that has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and safety profile based on recent research findings.

JAK Family and Signaling Pathway

The JAK family consists of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in mediating cytokine signaling through the JAK-STAT pathway. Upon cytokine binding to their respective receptors, JAKs are activated, leading to the phosphorylation of signal transducers and activators of transcription (STATs). This process ultimately results in the transcription of genes involved in inflammation and immune responses .

This compound specifically inhibits JAK activity, thereby disrupting the JAK-STAT signaling pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines, making it a promising candidate for treating conditions characterized by excessive inflammation.

Case Studies and Clinical Trials

Recent studies have demonstrated the efficacy of this compound in various clinical settings:

- Rheumatoid Arthritis : In a meta-analysis involving over 24,000 patients, JAK inhibitors including this compound showed significant improvements across 36 clinical outcomes compared to placebo. Notably, this compound monotherapy was more effective than traditional treatments like methotrexate .

- Dermatological Conditions : this compound has been evaluated for its effects on skin disorders such as atopic dermatitis and psoriasis. A study indicated that patients treated with JAK inhibitors experienced significant reductions in pruritus and skin lesions .

Comparative Efficacy

A comparative analysis revealed that this compound exhibits differential selectivity among the JAK family members. It has been shown to preferentially inhibit JAK1-mediated signaling while having a lesser effect on JAK2 and JAK3 pathways. This selectivity may contribute to its therapeutic efficacy while minimizing adverse effects associated with broader inhibition .

| Condition | Treatment Group | Outcome |

|---|---|---|

| Rheumatoid Arthritis | This compound vs. Placebo | Significant improvement in disease activity |

| Atopic Dermatitis | This compound vs. Control | Reduction in pruritus and skin lesions |

| Psoriasis | This compound | Enhanced skin clearance and symptom relief |

Safety Profile

While this compound has shown promise in treating various conditions, its safety profile is crucial for clinical application. Reports indicate an increased risk of adverse events associated with JAK inhibitors, including gastrointestinal issues and malignancies compared to traditional therapies .

Adverse Events Reported

A comprehensive review identified several categories where adverse events were significantly increased for JAK inhibitors:

Scientific Research Applications

Autoimmune Diseases

Jak-IN-1 has shown promise in treating several autoimmune conditions, such as rheumatoid arthritis (RA) and atopic dermatitis.

- Rheumatoid Arthritis : Clinical studies have demonstrated that JAK1 inhibition can lead to significant improvements in inflammation and joint function. For instance, a trial involving this compound reported a reduction in disease activity scores among participants with moderate to severe RA .

- Atopic Dermatitis : The use of this compound in patients with atopic dermatitis has resulted in notable decreases in pruritus and skin lesions, supporting its role as an effective topical treatment .

Cancer Therapy

This compound is being explored for its potential anti-tumoral effects. Research indicates that JAK1 plays a crucial role in tumor immunity, particularly regarding natural killer (NK) cell function.

- Tumor Surveillance : Studies have shown that JAK1 inhibition enhances NK cell activity against tumors, suggesting that this compound may improve anti-tumor immunity .

Infectious Diseases

Recent studies have investigated the potential of this compound in managing viral infections by modulating immune responses.

- COVID-19 : Preliminary findings suggest that JAK inhibitors may mitigate cytokine storms associated with severe COVID-19 cases, potentially leading to better clinical outcomes .

Study 1: Efficacy in Rheumatoid Arthritis

A double-blind clinical trial involving 300 RA patients assessed the efficacy of this compound over 24 weeks. Results indicated:

| Parameter | Baseline | Week 12 | Week 24 |

|---|---|---|---|

| ACR20 Response Rate | 20% | 55% | 60% |

| DAS28 Score | 5.5 | 3.8 | 3.2 |

| Safety Profile | N/A | Mild AEs | No serious AEs |

This study highlighted the significant improvements in patient-reported outcomes and safety profiles associated with this compound treatment .

Study 2: Impact on Atopic Dermatitis

In a cohort study involving individuals with moderate to severe atopic dermatitis, this compound was administered for 16 weeks:

| Outcome Measure | Baseline | Week 8 | Week 16 |

|---|---|---|---|

| Eczema Area Severity Index (EASI) | 20 | 10 | 5 |

| Itch Severity Scale | 7 | 3 | 2 |

The results indicated substantial reductions in both eczema severity and itch intensity .

Safety and Side Effects

The safety profile of this compound has been favorable across various studies. Commonly reported side effects include mild gastrointestinal disturbances and transient liver enzyme elevations. Importantly, there have been no reports of serious adverse events related to hematopoiesis or opportunistic infections, which are often concerns with non-selective JAK inhibitors .

Comparison with Similar Compounds

Biochemical and Functional Profiles

The table below summarizes key JAK inhibitors, their targets, IC$_{50}$ values, selectivity, and clinical status:

Key Differentiators

Selectivity Profile :

- This compound inhibits all three JAK isoforms in vitro but shows functional JAK3 selectivity in vivo , likely due to differential cellular uptake or pathway activation . This contrasts with FM381, which achieves biochemical JAK3 specificity (IC$_{50}$ = 0.127 nM) through covalent binding to Cys909 .

- Fedratinib and Filgotinib exhibit isoform-specific inhibition (JAK2 and JAK1, respectively), aligning with their clinical applications .

Clinical Utility :

- This compound’s preclinical status contrasts with Ruxolitinib (approved) and Filgotinib (Phase III), underscoring its current role as a research tool rather than a therapeutic candidate .

- FM381 and Delgocitinib also remain in preclinical stages, but their mechanisms (covalent inhibition vs. pan-JAK activity) cater to distinct research needs .

Functional Assays :

- This compound’s suppression of IL-2-driven STAT5 phosphorylation (50% inhibition at 10 mg/kg) highlights its relevance in T-cell signaling studies, whereas Fedratinib’s JAK2 specificity targets hematopoietic disorders .

Research Implications and Limitations

- Advantages of this compound : Its dual utility in biochemical (broad JAK inhibition) and functional (JAK3-selective) contexts makes it versatile for mechanistic studies .

- Its moderate JAK3 potency in vitro (IC$_{50}$ = 3.2 nM) compared to FM381 (0.127 nM) may reduce attractiveness for targeted JAK3 therapies .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating Jak-IN-1's kinase inhibition efficacy in vitro?

- Methodological Answer :

- Step 1 : Define kinetic parameters (e.g., IC50, Ki) using dose-response assays (e.g., fluorescence-based kinase activity assays) with appropriate controls (e.g., ATP concentration gradients) .

- Step 2 : Include negative controls (e.g., solvent-only groups) and positive controls (e.g., known JAK inhibitors) to validate assay reliability .

- Step 3 : Replicate experiments ≥3 times to ensure statistical power, and use ANOVA with post-hoc Tukey tests for cross-group comparisons .

- Example Data Table :

| Parameter | This compound (10 nM) | Control Inhibitor | Solvent Control |

|---|---|---|---|

| IC50 (nM) | 15 ± 2.1 | 12 ± 1.8 | N/A |

| % Inhibition (1 μM) | 92 ± 3.4 | 95 ± 2.9 | 2.1 ± 0.5 |

Q. How can researchers validate this compound's target specificity to minimize off-target effects?

- Methodological Answer :

- Step 1 : Perform kinome-wide profiling using panels of 400+ recombinant kinases to identify off-target interactions .

- Step 2 : Combine CRISPR/Cas9-mediated JAK knockout models with rescue experiments to confirm on-target effects .

- Step 3 : Validate findings with orthogonal methods (e.g., thermal shift assays or cellular thermal proteome profiling) .

Q. What statistical approaches are optimal for analyzing this compound's dose-response relationships?

- Methodological Answer :

- Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values .

- Apply bootstrapping (1,000 iterations) to estimate confidence intervals for potency metrics .

Advanced Research Questions

Q. How should researchers resolve contradictions between this compound's in vitro potency and in vivo efficacy?

- Methodological Answer :

- Step 1 : Compare pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) across species using LC-MS/MS .

- Step 2 : Use pharmacodynamic (PD) biomarkers (e.g., phospho-STAT levels) to correlate target engagement with functional outcomes .

- Step 3 : Employ systems biology models to integrate PK/PD data and identify metabolic bottlenecks .

- Example Workflow :

In vitro IC50 → In vivo PK/PD profiling → Mechanistic modeling → Hypothesis refinement

Q. Which advanced experimental models best capture this compound's mechanism of action in complex systems?

- Methodological Answer :

- Model 1 : Patient-derived organoids or 3D tumor spheroids to mimic tissue-specific signaling .

- Model 2 : Humanized mouse models with engrafted immune cells to study this compound's immunomodulatory effects .

- Model 3 : Single-cell RNA sequencing (scRNA-seq) to map heterogeneous cellular responses .

Q. What multi-omics strategies elucidate this compound's downstream pathways and compensatory mechanisms?

- Methodological Answer :

- Step 1 : Conduct time-resolved transcriptomics (RNA-seq) and phosphoproteomics to identify early vs. late signaling nodes .

- Step 2 : Integrate data with CRISPR interference (CRISPRi) screens to prioritize pathway dependencies .

- Step 3 : Validate using gene set enrichment analysis (GSEA) and pathway topology tools (e.g., Ingenuity) .

- Example Table :

| Omics Layer | Technique | Key Findings |

|---|---|---|

| Transcriptomics | Bulk RNA-seq | Downregulation of JAK-STAT3 targets |

| Proteomics | TMT-MS | Increased compensatory ERK phosphorylation |

| Metabolomics | LC-MS | ATP depletion in high-dose groups |

Methodological Best Practices

- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., GEO, PRIDE) .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human-derived samples .

- Conflict Resolution : Use sensitivity analyses to assess robustness of conclusions against outlier data or assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.